2-Aminoethanethiol p-Toluenesulfonate

Vue d'ensemble

Description

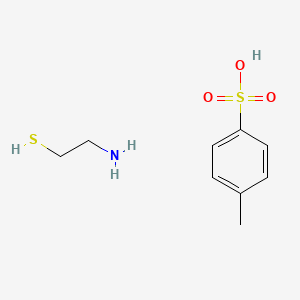

2-Aminoethanethiol p-Toluenesulfonate is a chemical compound with the molecular formula C9H15NO3S2. It is also known by other names such as this compound, 2-Mercaptoethylamine p-Toluenesulfonate, and Cysteamine p-Toluenesulfonate . This compound is typically found as a white to light yellow powder or crystal and is soluble in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Aminoethanethiol p-Toluenesulfonate can be synthesized through the reaction of 2-aminoethanethiol with p-toluenesulfonic acid. The reaction typically involves mixing the reactants in a suitable solvent under controlled temperature conditions to ensure complete reaction and high yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying under inert gas to prevent degradation .

Analyse Des Réactions Chimiques

Structural Features and Reactivity

2-Aminoethanethiol p-toluenesulfonate consists of a protonated cysteamine cation (HS-CH₂-CH₂-NH₃⁺) and a p-toluenesulfonate (tosylate) anion. Key reactive groups include:

-

Thiol (-SH) : Prone to oxidation, nucleophilic substitution, and metal coordination.

-

Primary amine (-NH₃⁺) : Can participate in alkylation, acylation, and condensation reactions.

-

Tosylate anion : Acts as a non-reactive counterion in most cases but can stabilize intermediates or influence solubility .

Oxidation to Disulfides

-

The thiol group oxidizes readily in the presence of air or oxidizing agents (e.g., H₂O₂, O₂), forming cystamine (disulfide bond):

-

Conditions : Aqueous solutions at neutral or basic pH accelerate oxidation .

Nucleophilic Substitution

-

Deprotonated thiolate (-S⁻) acts as a nucleophile in SN2 reactions, attacking alkyl halides or tosylates:

-

Example : Reaction with butyl tosylate forms thioether derivatives (similar to SN2 mechanisms in ).

Alkylation and Acylation

-

The primary amine reacts with alkylating agents (e.g., methyl iodide) or acylating agents (e.g., acetic anhydride):

Schiff Base Formation

-

Reacts with aldehydes/ketones to form imine derivatives:

Metal Coordination

-

The thiol group binds to metal ions (e.g., Au⁺, Hg²⁺), forming stable complexes. This property is exploited in catalysis and nanoparticle synthesis .

Redox Buffering

-

Acts as a reducing agent in biochemical systems, protecting against oxidative stress via thiol-disulfide exchange .

Solubility and Reaction Conditions

Applications De Recherche Scientifique

Biochemical Applications

Reducing Agent in Bioconjugation

2-Aminoethanethiol p-toluenesulfonate acts as a reducing agent in bioconjugation reactions. It is commonly used to reduce disulfide bonds in proteins and peptides, facilitating the formation of stable thioether linkages. This property is particularly useful in the development of therapeutic proteins and antibodies, where maintaining structural integrity is crucial for efficacy .

Nucleic Acid Delivery Systems

Recent studies have highlighted its role in the formulation of nucleic acid-containing lipid nanoparticles. The compound enhances the stability and delivery efficiency of mRNA vaccines by protecting the nucleic acids from degradation during storage and transport. In this context, it has been utilized as a stabilizing agent that improves the overall performance of lipid-based delivery systems .

Pharmaceutical Applications

Therapeutic Agent for Cystinosis

Cysteamine, the active component derived from this compound, is an FDA-approved treatment for cystinosis, a genetic disorder characterized by cystine accumulation in lysosomes. The compound helps to reduce cystine levels in tissues, thereby alleviating symptoms associated with the disease. Its application in this area underscores its importance in rare disease management .

Antimicrobial Activity

Research has indicated potential antimicrobial properties of this compound against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation, making it a candidate for developing new antimicrobial agents .

Material Science Applications

Synthesis of Functional Polymers

In material science, this compound is employed in the synthesis of functional polymers. Its thiol group can participate in thiol-ene click chemistry, allowing for the creation of novel polymeric materials with tailored properties for specific applications, such as drug delivery systems and biosensors .

Case Studies

Mécanisme D'action

The mechanism of action of 2-Aminoethanethiol p-Toluenesulfonate involves its thiol and amino groups, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can act as a reducing agent, influencing redox reactions and cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Mercaptoethylamine: Similar structure but lacks the p-toluenesulfonate group.

Cysteamine: Another thiol-containing compound with similar reactivity.

N-Acetylcysteine: Contains a thiol group and is used as a mucolytic agent.

Uniqueness

2-Aminoethanethiol p-Toluenesulfonate is unique due to its combination of thiol and amino groups with the p-toluenesulfonate moiety, which enhances its solubility and reactivity in various chemical and biological contexts .

Activité Biologique

2-Aminoethanethiol p-toluenesulfonate, also known as cysteamine p-toluenesulfonate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a thiol compound derived from cysteamine, which plays a crucial role in various biochemical pathways. Its structure includes an amino group and a thiol group, making it a potent reducing agent. The p-toluenesulfonate moiety enhances its solubility and stability in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group can donate electrons, neutralizing free radicals and reducing oxidative stress in cells.

- Modulation of Enzyme Activity : It interacts with various enzymes, potentially inhibiting or activating their functions. For example, it has been shown to influence the activity of cysteine-dependent enzymes.

- Cell Signaling : By participating in redox reactions, it can affect signal transduction pathways that are critical for cell survival and proliferation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Anticancer Effects

The compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism is thought to involve the modulation of redox status in cells, leading to increased oxidative stress and subsequent cell death.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at PubChem found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Activity

In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549). The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM for MCF-7 cells after 48 hours of treatment. Flow cytometry analysis revealed that the compound induced apoptosis through the activation of caspase pathways.

Data Tables

Propriétés

IUPAC Name |

2-aminoethanethiol;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C2H7NS/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWESMYJLFQVSSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CS)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-23-1 (Parent) | |

| Record name | (Mercaptoethyl)ammonium toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

249.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3037-04-5 | |

| Record name | Ethanethiol, 2-amino-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Mercaptoethyl)ammonium toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (mercaptoethyl)ammonium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.